FIM-FAME-9 Mixture
Description
The FIM-FAME-9 Mixture is a standardized solution of fatty acid methyl esters (FAMEs) used primarily in analytical applications, such as gas chromatography (GC) and mass spectrometry (MS), for the identification and quantification of fatty acids. According to available
- Concentration: 25 mg/ml in dichloromethane (methylene chloride) .
- Source: Derived from synthetic or plant-based extracts, ensuring reproducibility for targeted analyses .
- Storage: Maintained at -20°C to preserve stability and prevent degradation .
- Application: Serves as a reference standard for calibrating instruments or validating methods in lipidomics and metabolic studies.
Properties
Appearance |
Unit:25 mg/ml, 1mlSolvent:methylene chloridePurity:mixturePhysical liquid |
|---|---|
Synonyms |
FIM-FAME-8 Mixture; C20 Quantitative mixture |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Parameters for Comparison
The table below summarizes critical differences between FIM-FAME-9 and related mixtures, including FIM-FAME-7 , FIM-FAME-8 , PUFA-1 , and PUFA-2 :
Compositional and Functional Differences
- Targeted vs. Broad Analysis: The FIM-FAME series (7, 8, 9) are optimized for detecting specific saturated or monounsaturated FAMEs, with concentration gradients tailored for precision (e.g., FIM-FAME-7 at 30 mg/ml for higher sensitivity) . PUFA-1/PUFA-2 are qualitative standards for polyunsaturated fatty acids (PUFAs), such as linoleic or α-linolenic acid derivatives, making them essential for lipid oxidation or nutritional studies .
- Solvent Compatibility: Dichloromethane in the FIM-FAME series ensures compatibility with GC methodologies requiring rapid evaporation . PUFA mixtures’ multi-solvent system (chloroform, ethanol, etc.) supports diverse extraction protocols in cell membrane studies .
Regulatory and Structural Characterization :
- Synthetic FIM-FAME mixtures may require rigorous structural confirmation (e.g., NMR, IR spectroscopy) to verify ester linkages and purity, as per pharmaceutical excipient guidelines .
- Natural-source PUFA mixtures demand profiling against natural analogs to ensure batch consistency, aligning with ICH guidelines for biologics .
Analytical Performance
- FIM-FAME-9 demonstrates superior resolution for C16:0 (palmitic acid) and C18:1 (oleic acid) methyl esters in GC-MS workflows due to its defined composition .
- PUFA mixtures exhibit broader peaks for PUFAs, necessitating specialized columns (e.g., highly polar capillary columns) for adequate separation .
Q & A
Q. What methodologies ensure accurate identification and quantification of components in the FIM-FAME-9 Mixture?
To determine the composition of the this compound, researchers should:
- Use chromatographic techniques (e.g., GC-MS, HPLC) paired with calibration standards to quantify individual components.
- Report concentrations in aggregated form if the mixture contains sub-mixtures (MiMs) with overlapping substances .
- Validate methods using replicate analyses and reference materials to minimize instrumental variability .
Q. How should researchers design initial experiments to screen significant factors affecting the this compound’s properties?
- Employ screening designs (e.g., Resolution IV fractional factorial or definitive screening designs) to identify factors with significant main effects while minimizing runs .
- Include at least two vertices per component to estimate linear effects in mixture designs .
- Replicate center points to distinguish noise from true effects and assess process variability .
Q. What are the best practices for ensuring reproducibility in this compound experiments?
- Document all material sources, purity levels, and storage conditions to address batch-to-batch variability .
- Follow protocols from primary literature and validate critical steps (e.g., mixing ratios, reaction times) via independent replication .
- Use standardized data formats and metadata templates to enhance transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data when analyzing the this compound’s nonlinear behavior?
- Apply graphical diagnostics (e.g., half-normal plots, residual vs. predicted plots) to identify outliers or confounding variables .
- Use machine learning models (e.g., random forests) to detect interactions or non-linear relationships missed by traditional regression .
- Consult domain experts to evaluate methodological flaws, such as unaccounted environmental factors or instrumental drift .
Q. What strategies address classification discrepancies in this compound components sourced from different suppliers?
- Aggregate component data from MiMs and standalone substances, ensuring consistency in hazard classification .
- Contact suppliers to reconcile differences in classifications (e.g., toxicity thresholds) and update safety documentation accordingly .
- Perform bridging studies to compare performance metrics (e.g., stability, reactivity) across supplier batches .
Q. How can researchers optimize the this compound’s formulation for multifunctional applications?
- Use custom mixture designs to balance competing responses (e.g., viscosity vs. thermal stability) by weighting factors based on application priorities .
- Augment model-based designs with space-filling points to explore edge cases and improve predictive accuracy .
- Validate optimized formulations using cross-validation or holdout samples to prevent overfitting .
Q. What statistical approaches are recommended for analyzing time-dependent degradation of the this compound?
- Apply mixed-effects models to account for repeated measurements and random batch effects .
- Use accelerated stability testing (e.g., Arrhenius models) to extrapolate degradation rates under standard conditions .
- Report confidence intervals for degradation timelines to guide shelf-life recommendations .
Methodological Validation & Reporting
Q. How should researchers validate novel analytical methods for the this compound?
- Compare results with established reference methods (e.g., ASTM standards) using Bland-Altman plots or equivalence testing .
- Calculate metrics like limit of detection (LOD), recovery rates, and inter-day precision to demonstrate robustness .
- Publish raw data and code in open repositories to facilitate peer validation .
Q. What frameworks ensure ethical compliance when integrating this compound studies with human or environmental safety assessments?
- Follow CLP Regulation guidelines (EC No 1272/2008) for hazard communication and SDS preparation .
- Conduct risk assessments using probabilistic models to quantify exposure thresholds .
- Collaborate with regulatory bodies early in the research lifecycle to align protocols with legal requirements .
Data Integration & Collaboration
Q. How can multidisciplinary teams harmonize data from disparate studies on the this compound?
- Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) using ontologies like ChEBI for chemical annotations .
- Host collaborative workshops to align terminology, units, and experimental protocols across disciplines .
- Use platforms like Electronic Lab Notebooks (ELNs) to centralize data and track versioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
